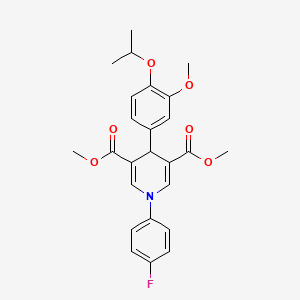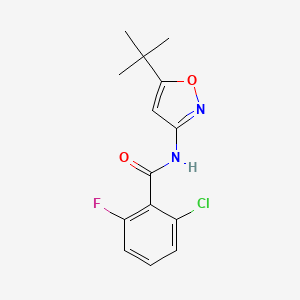![molecular formula C20H24FN3O B4749438 N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4749438.png)
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea
描述
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea, also known as PF-04447943, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a member of the opioid receptor family. The NOP receptor has been implicated in a variety of physiological processes, including pain modulation, anxiety, and drug addiction.
作用机制
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea acts as a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. The NOP receptor is widely distributed in the central nervous system and has been implicated in a variety of physiological processes, including pain modulation, anxiety, and drug addiction. By blocking the NOP receptor, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea reduces the activity of the nociceptin/orphanin FQ peptide system, which is involved in pain and stress responses.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to reduce pain and anxiety-related behaviors in animal models. Additionally, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the NOP receptor, which reduces the activity of the nociceptin/orphanin FQ peptide system.
实验室实验的优点和局限性
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the NOP receptor, which allows for the specific targeting of this receptor in experiments. Additionally, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been extensively studied in preclinical models, which provides a strong foundation for future research. However, one limitation is that the mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea is complex and not fully understood. Additionally, the effects of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea may vary depending on the specific disease condition being studied.
未来方向
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea. One direction is to further elucidate the mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea, particularly in the context of pain and anxiety-related behaviors. Additionally, further studies are needed to determine the efficacy of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea in clinical trials for the treatment of pain, anxiety, and addiction. Finally, there is potential for the development of novel compounds based on the structure of N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea that may have improved efficacy and selectivity.
科学研究应用
N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various disease conditions. The NOP receptor has been implicated in pain modulation, anxiety, and drug addiction, making N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea a promising candidate for the treatment of these conditions. In preclinical studies, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has shown efficacy in reducing pain and anxiety-related behaviors in animal models. Additionally, N-(3-fluoro-4-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-5-8-18(13-19(15)21)23-20(25)22-17-9-6-16(7-10-17)14-24-11-3-2-4-12-24/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOKMQDUOKXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4749357.png)
![N-allyl-N'-butyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4749364.png)


![methyl 2-({2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4749377.png)

![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4749398.png)
![N-{[(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4749402.png)
![N-(4-bromophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4749416.png)
![2,4-bis{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B4749431.png)
![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4749444.png)
![N-isopropyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4749450.png)
![2-(benzylthio)-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4749457.png)
![N-(4-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4749463.png)